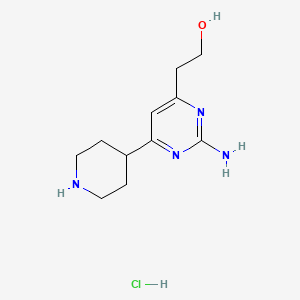

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound is registered under Chemical Abstracts Service number 1361112-65-3 and exists in the PubChem database under compound identification number 71298566. The systematic name reflects the complex substitution pattern on the pyrimidine core, where the ethanol moiety is attached at the 4-position, an amino group occupies the 2-position, and a piperidin-4-yl substituent is located at the 6-position of the pyrimidine ring.

The molecular formula for the hydrochloride salt form is C₁₁H₁₉ClN₄O, with a molecular weight of 258.75 grams per mole. The parent compound without the hydrochloride salt has the molecular formula C₁₁H₁₈N₄O with a corresponding molecular weight of 222.29 grams per mole. The addition of hydrogen chloride results in protonation of one of the basic nitrogen atoms, typically the piperidine nitrogen, leading to enhanced water solubility and improved pharmaceutical handling characteristics.

The compound also exists as a dihydrochloride salt variant with molecular formula C₁₁H₂₀Cl₂N₄O and molecular weight 295.21 grams per mole. This form involves protonation of two basic nitrogen centers, providing alternative salt forms with potentially different solubility and stability profiles. The Simplified Molecular Input Line Entry System notation for the base compound is C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl.Cl, which provides a standardized representation of the molecular connectivity.

| Property | Hydrochloride Salt | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C₁₁H₁₉ClN₄O | C₁₁H₂₀Cl₂N₄O |

| Molecular Weight | 258.75 g/mol | 295.21 g/mol |

| Chemical Abstracts Service Number | 1361112-65-3 | 1361112-65-3 |

| PubChem Compound Identification | 71298566 | 71298566 |

Crystallographic and Three-Dimensional Conformational Studies

The three-dimensional conformational analysis of this compound reveals important structural features that influence its chemical behavior and potential biological activity. Crystallographic studies of related pyrimidine-piperidine compounds provide insights into the preferred conformational arrangements of this molecular architecture.

The piperidine ring within the structure adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. In this conformation, atoms within the piperidine ring are displaced from the mean plane in an alternating pattern, with specific atoms showing characteristic deviations. For closely related structures, crystallographic analysis has shown that the piperidine nitrogen and one carbon atom are displaced from the mean plane of the other four ring atoms by approximately 0.25 Ångström units.

The exocyclic nitrogen-carbon bond connecting the piperidine ring to the pyrimidine system preferentially adopts an axial orientation relative to the piperidine chair conformation. This conformational preference influences the overall molecular geometry and affects the spatial relationship between the two heterocyclic systems. The dihedral angle between the mean planes of the piperidine and pyrimidine rings has been determined to be approximately 49.57 degrees in related compounds, indicating a significant non-planar arrangement that affects molecular packing and intermolecular interactions.

The ethanol substituent at the 4-position of the pyrimidine ring provides additional conformational flexibility through rotation around the carbon-carbon bond connecting the pyrimidine to the ethyl chain. This flexibility allows the hydroxyl group to adopt various orientations that can participate in hydrogen bonding interactions both intramolecularly and intermolecularly. The amino group at the 2-position of the pyrimidine ring contributes to the overall basicity of the molecule and serves as both a hydrogen bond donor and acceptor.

Computational chemistry analysis provides additional insights into the three-dimensional structure through calculated properties. The topological polar surface area has been determined to be 84.06 Ångström units squared, indicating moderate polarity. The logarithm of the partition coefficient between octanol and water is calculated to be 0.4824, suggesting balanced hydrophilic and lipophilic character. The molecule contains five hydrogen bond acceptor sites and three hydrogen bond donor sites, with three rotatable bonds contributing to conformational flexibility.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular structure and dynamics. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry represent the primary tools for comprehensive structural elucidation.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the various functional groups and ring systems. The pyrimidine ring protons typically appear in the aromatic region between 8.0 and 9.0 parts per million, with the proton at the 5-position of the pyrimidine showing a characteristic singlet pattern. The amino group protons appear as broad signals in the region between 7.0 and 8.0 parts per million due to rapid exchange with solvent or other protic species.

The piperidine ring protons exhibit characteristic multipicity patterns reflecting the chair conformation and axial-equatorial relationships. The protons adjacent to the nitrogen atom typically appear as triplets around 3.7 parts per million, while the remaining methylene protons appear as complex multiplets in the region between 1.5 and 2.0 parts per million. The ethanol chain protons show characteristic patterns with the methylene group adjacent to the pyrimidine appearing around 2.8 parts per million and the hydroxyl-bearing methylene appearing around 3.8 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule. The pyrimidine ring carbons appear in distinct regions reflecting their electronic environments, with the carbon bearing the amino group typically appearing around 164 parts per million and other ring carbons distributed between 110 and 170 parts per million. The piperidine ring carbons appear in the aliphatic region between 20 and 60 parts per million, with the carbon bearing the nitrogen appearing at the downfield end of this range.

Infrared spectroscopy reveals characteristic vibrational modes associated with the various functional groups. The amino group exhibits stretching vibrations in the region between 3300 and 3500 wavenumbers, appearing as both symmetric and asymmetric stretching modes. The pyrimidine ring system shows characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region between 1400 and 1650 wavenumbers. The hydroxyl group of the ethanol moiety contributes a broad stretching vibration around 3200-3600 wavenumbers, often overlapping with amino group absorptions.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio corresponding to the protonated molecular ion of the base compound. Characteristic fragmentation patterns include loss of the ethanol side chain, fragmentation within the piperidine ring, and cleavage at the pyrimidine-piperidine junction. These fragmentation patterns serve as structural fingerprints for compound identification and purity assessment.

| Spectroscopic Technique | Key Characteristic Signals |

|---|---|

| ¹H Nuclear Magnetic Resonance | Pyrimidine H-5: ~8.0 ppm (singlet); Amino group: 7.0-8.0 ppm (broad); Piperidine CH₂-N: ~3.7 ppm (triplet) |

| ¹³C Nuclear Magnetic Resonance | Pyrimidine C-2: ~164 ppm; Pyrimidine ring carbons: 110-170 ppm; Piperidine carbons: 20-60 ppm |

| Infrared Spectroscopy | Amino N-H stretch: 3300-3500 cm⁻¹; Hydroxyl O-H stretch: 3200-3600 cm⁻¹; Aromatic C=C/C=N: 1400-1650 cm⁻¹ |

| Mass Spectrometry | Molecular ion: m/z 223 [M+H]⁺; Base peak fragments from ethanol loss and ring cleavages |

Tautomeric and Protomeric Behavior in Solution

The tautomeric and protomeric behavior of this compound in solution involves complex equilibria that depend on solution conditions including pH, solvent polarity, and temperature. The molecule contains multiple sites capable of participating in proton exchange reactions, including the pyrimidine nitrogen atoms, the amino group, the piperidine nitrogen, and the ethanol hydroxyl group.

The pyrimidine ring system exhibits inherent tautomeric possibilities, particularly involving the amino group at the 2-position. This amino group can exist in equilibrium between the amino form and an imino tautomer, where a proton migrates from the amino group to one of the ring nitrogen atoms. The relative stability of these tautomeric forms depends on the electronic environment created by the substituents and the stabilization provided by hydrogen bonding interactions with solvent molecules or other molecular species in solution.

The piperidine nitrogen atom serves as a primary protonation site under acidic conditions, with a characteristic basic dissociation constant that influences the overall charge state of the molecule across different pH ranges. In the hydrochloride salt form, this nitrogen atom carries a positive charge through protonation, significantly affecting the molecular properties including solubility, stability, and potential intermolecular interactions. The protonated piperidine nitrogen can participate in ionic interactions and serves as a hydrogen bond donor.

pH-dependent behavior studies reveal that the molecule undergoes systematic changes in protonation state as solution pH varies. Under strongly acidic conditions, multiple nitrogen atoms may become protonated, leading to highly charged species with enhanced water solubility but potentially altered conformational preferences. Under neutral conditions, the molecule exists primarily in the form present in the hydrochloride salt, with the piperidine nitrogen protonated and other basic sites remaining neutral.

Under basic conditions, deprotonation of the piperidine nitrogen occurs, leading to the neutral base form of the molecule. This deprotonation is accompanied by changes in molecular conformation, intermolecular interactions, and physical properties such as solubility and crystallization behavior. The transition between protonated and neutral forms represents a critical consideration for pharmaceutical formulation and stability assessment.

The ethanol hydroxyl group contributes additional complexity through its potential for hydrogen bonding interactions and possible ionization under extreme pH conditions. While the hydroxyl group remains largely neutral across physiologically relevant pH ranges, it serves as both a hydrogen bond donor and acceptor, influencing molecular aggregation and solvation behavior.

Solvent effects play a crucial role in determining the preferred tautomeric and protomeric forms. Polar protic solvents such as water and alcohols stabilize charged species through solvation and can shift equilibria toward more polar forms. Aprotic solvents may favor different tautomeric arrangements and can influence the relative stabilities of various protomeric states through differential solvation effects.

| Solution Condition | Predominant Form | Key Characteristics |

|---|---|---|

| Acidic pH (< 3) | Diprotonated species | Enhanced water solubility, multiple positive charges |

| Neutral pH (6-8) | Monoprotonated form | Hydrochloride salt characteristics, balanced solubility |

| Basic pH (> 10) | Neutral base form | Reduced water solubility, altered crystallization behavior |

| Polar protic solvents | Stabilized ionic forms | Enhanced hydrogen bonding, shifted equilibria |

| Aprotic solvents | Neutral tautomers | Reduced ionic character, alternative conformations |

Properties

IUPAC Name |

2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;/h7-8,13,16H,1-6H2,(H2,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRDXXFJCKRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic methods include:

Cyclization Reactions: Formation of the piperidine ring through cyclization reactions.

Amination: Introduction of amino groups using reagents such as ammonium thiocyanate.

Hydrogenation: Reduction of double bonds using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs. These methods often involve:

Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to streamline the synthesis process.

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion of alcohol groups to carbonyl compounds.

Reduction: Hydrogenation of double bonds.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while reduction can produce saturated hydrocarbons .

Scientific Research Applications

Research indicates that derivatives of pyrimidine compounds exhibit a broad spectrum of biological activities, including:

- Antitumor Activity : Compounds similar to 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol have shown potential as inhibitors of cancer cell proliferation. Studies have suggested that these compounds can interfere with key signaling pathways involved in tumor growth and survival .

- GPR119 Agonists : Some pyrimidine derivatives act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion, making them candidates for diabetes treatment .

- VEGFR-2 Inhibition : The compound has been explored for its ability to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor metastasis .

Synthesis and Characterization

The synthesis of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride typically involves the reaction of appropriate pyrimidine and piperidine precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the compound .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Antitumor Efficacy : A study demonstrated that a related pyrimidine derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperidine and pyrimidine components could enhance potency .

- Diabetes Management : In animal models, compounds similar to 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol were shown to improve glycemic control by acting on GPR119 pathways, indicating potential for therapeutic use in diabetes management .

- Inhibition Studies : Research focusing on VEGFR-2 inhibition highlighted the compound's ability to reduce tumor vascularization in xenograft models, supporting its development as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The compound may act on enzymes, receptors, or other proteins to exert its effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The target compound’s functional groups distinguish it from analogs:

- 5-Ethyl-6-methyl-2-((piperidin-4-ylmethyl)amino)pyrimidin-4-ol hydrochloride (MW 225.72): Features a hydroxyl group at the 4-position and ethyl/methyl substituents instead of ethanol. The piperidinylmethylamino group may confer greater lipophilicity compared to the target compound’s amino group .

Heterocycle and Core Modifications

- N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride: Substitutes piperidine with a morpholine ring and introduces a benzamide-cyanomethyl group. Morpholine’s oxygen atom may enhance solubility compared to piperidine, while the benzamide extension increases molecular complexity .

- 2-[[4-Amino-6-(4-methylphenyl)pteridin-2-yl]amino]ethanol hydrochloride (CAS 247913-49-1): Replaces the pyrimidine core with a pteridine bicyclic system. The expanded π-system could enhance binding to nucleic acids or proteins, while the ethanol group parallels the target compound’s hydrophilicity .

Hydrochloride Salt and Solubility

All compared compounds are hydrochloride salts, improving aqueous solubility. However, the ethanol group in the target compound and 2-[[4-Amino-6-(4-methylphenyl)pteridin-2-yl]amino]ethanol hydrochloride may further enhance solubility via hydrogen bonding compared to chloro or alkyl-substituted analogs .

Structural and Functional Comparison Table

Key Findings and Implications

- Substituent Impact: Amino and ethanol groups in the target compound favor hydrophilic interactions, whereas chloro/ethyl groups in analogs prioritize lipophilicity .

- Core Modifications : Replacing pyrimidine with pteridine or adding morpholine alters target selectivity and solubility .

- Synthesis Complexity : Multi-step syntheses and HPLC purification for related compounds suggest challenging preparation for the target compound .

Biological Activity

2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules that have shown promise in various therapeutic applications, particularly in oncology and neurology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

Molecular Formula: C10H15ClN4O

Molecular Weight: 232.71 g/mol

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets involved in cellular signaling pathways. Research indicates that pyrimidine derivatives can inhibit specific enzymes such as isocitrate dehydrogenase (IDH), which is crucial in metabolic processes and has implications in cancer biology. Inhibition of mutant IDH proteins has been associated with the treatment of several malignancies, including gliomas and other solid tumors .

Anticancer Effects

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound showed a reduction in cell proliferation in glioblastoma cell lines, suggesting potential use as an adjunct therapy in cancer treatment. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Properties

The compound's piperidine moiety suggests potential neuroprotective effects, particularly in the context of central nervous system (CNS) disorders. Research has indicated that pyrimidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Case Studies

- Glioblastoma Multiforme Treatment : A study involving a derivative of this compound demonstrated efficacy in reducing tumor size in xenograft models of glioblastoma multiforme. The treatment resulted in a significant increase in overall survival rates compared to control groups .

- CNS Disorders : In a preclinical model, the administration of the compound led to improved cognitive function and reduced neuroinflammation, indicating its potential for treating neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Half-life | >12 hours |

| Toxicity (acute) | No observed toxicity at 2000 mg/kg |

Safety Profile

Toxicological assessments have shown that this compound exhibits a favorable safety profile, with no acute toxicity observed at high doses during animal studies. Furthermore, it does not significantly inhibit cytochrome P450 enzymes, suggesting a lower risk for drug-drug interactions .

Q & A

Basic Research Questions

What are the recommended synthetic routes and optimization strategies for 2-(2-Amino-6-(piperidin-4-yl)pyrimidin-4-yl)ethanol hydrochloride?

Methodological Answer:

The synthesis typically involves coupling reactions between pyrimidine and piperidine derivatives. For example, a modified approach from involves refluxing intermediates (e.g., 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride) with vinylpyridine derivatives in a methanol-water solvent system (1:1) under sodium acetate catalysis. Key steps include:

- Solvent selection : Methanol-water mixtures improve solubility and reaction efficiency .

- Purification : Crystallization from methanol via slow evaporation yields high-purity crystals suitable for X-ray diffraction .

- Yield optimization : Adjusting stoichiometry (e.g., 1:2.4 molar ratio of piperidine to vinylpyridine) enhances product formation .

Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via proton and carbon-13 NMR, focusing on pyrimidine (δ 8.2–8.5 ppm) and piperidine (δ 1.5–2.5 ppm) signals .

- High-Performance Liquid Chromatography (HPLC) : Use ≥98% purity thresholds with C18 columns and acetonitrile-water mobile phases .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···Cl interactions) to validate stereochemistry .

What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Storage : Store in airtight containers at 2–8°C, away from moisture and ignition sources .

- Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can researchers design assays to evaluate this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., acetylated peptides) to measure IC50 values against target kinases or proteases .

- Receptor Binding Studies : Radiolabeled ligands (e.g., ³H- or ¹²⁵I-tagged compounds) quantify affinity via competitive displacement assays .

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) using MTT assays, with dose-response curves (1–100 μM) .

What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets of kinases .

- QSAR Modeling : Train models on pyrimidine derivatives to correlate substituent electronegativity with activity .

- MD Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .

How can process scale-up challenges be addressed during synthesis?

Methodological Answer:

- Reactor Design : Transition from batch to flow chemistry to improve heat/mass transfer .

- Solvent Recovery : Implement distillation or membrane separation (e.g., nanofiltration) for methanol-water recycling .

- Quality Control : Use PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

How should researchers resolve contradictions in biological assay data?

Methodological Answer:

- Reproducibility Checks : Validate assays across independent labs with standardized protocols (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., piperidine-pyrimidine hybrids) to identify trends .

- Error Source Identification : Test for assay interference (e.g., compound fluorescence in fluorogenic assays) using negative controls .

What is this compound’s role in multi-step syntheses of complex molecules?

Methodological Answer:

- Intermediate Functionalization : Introduce substituents via nucleophilic aromatic substitution (e.g., Cl → NH2) .

- Cross-Coupling Reactions : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups to the pyrimidine core .

- Protection/Deprotection : Temporarily mask the ethanol group with tert-butyldimethylsilyl (TBDMS) ethers during reactive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.